(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate

HCMV protease inhibition stereochemistry-activity relationship chiral pyrrolidine-5,5-trans-lactam

(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS 1260610-77-2) is an enantiomerically pure, Boc-protected pyrrolidine-5,5-trans-lactam building block within the hexahydropyrrolo[3,2-b]pyrrole class. The compound presents a conformationally constrained bicyclic core with defined (3aR,6aR) absolute stereochemistry that is essential to downstream biological activity of the serine protease inhibitors it is used to construct.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B12882661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CC(=O)N2
InChIInChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-7-8(13)6-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
InChIKeyYHTGHPTUAIZKDM-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Fits in Chiral Heterocyclic Intermediate Procurement


(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate (CAS 1260610-77-2) is an enantiomerically pure, Boc-protected pyrrolidine-5,5-trans-lactam building block within the hexahydropyrrolo[3,2-b]pyrrole class . The compound presents a conformationally constrained bicyclic core with defined (3aR,6aR) absolute stereochemistry that is essential to downstream biological activity of the serine protease inhibitors it is used to construct [1]. It is primarily sourced as a research intermediate by medicinal chemistry groups prosecuting mechanism-based antiviral programs rather than as a standalone active pharmaceutical ingredient.

Stereochemistry-constrained programs

Mechanism-based antiviral inhibitor design requiring (3aR,6aR) absolute configuration for target engagement

Orthogonal protecting group strategy

Boc-protected pyrrolidine nitrogen permits mild acidolytic deprotection without reducing the lactam carbonyl

Enantiopure chiral building block

Defined (3aR,6aR) stereochemistry eliminates statistical diastereomer loss during downstream coupling

Why Generic Substitution of (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Compromises Inhibitor Development


The pyrrolidine-5,5-trans-lactam scaffold is exquisitely sensitive to stereochemistry at the ring junction [1]. When the (3aR,6aR) enantiomer is replaced by its (3aS,6aS) antipode or a racemic cis mixture (CAS 1251021-42-7), the derived downstream inhibitors suffer complete loss of potency against HCMV protease, with diastereomeric IC50 values diverging by more than three orders of magnitude [1]. Furthermore, swapping the Boc protecting group for a simple Cbz or acyl group alters the deprotection strategy and the electrophilicity of the lactam nitrogen, which directly governs both intrinsic enzyme reactivity and human plasma stability [2]. Procurement of a stereochemically undefined or incorrectly protected analogue therefore carries a quantitative risk of synthesizing inactive compounds and wasting downstream chemistry resources.

Stereochemical mismatch at the ring junction may result in inactive downstream inhibitors; the (3aS,6aS) antipode or racemic cis mixture fails to reproduce target potency.

Replacing the Boc group with Cbz or acyl alters the deprotection pathway and electrophilicity, which can shift enzyme reactivity and plasma stability profiles.

Procuring a stereochemically undefined intermediate may necessitate late-stage chiral separation, reducing synthetic efficiency and increasing resource consumption.

Quantitative Differentiation Evidence for (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Versus Closest Analogs


Diastereomeric Effect: (S-SRS) Inhibitors Derived from (3aR,6aR) Core Display >900-Fold Higher HCMV Protease Potency Than (S-RSR) Analogs

The (S-SRS) diastereomer 55, built from the (3aR,6aR)-configured trans-lactam core, inhibited HCMV δAla protease with an IC50 of 0.54 µM, whereas the corresponding (S-RSR) diastereomer 56, derived from the opposite ring-junction stereochemistry, was completely inactive at the highest tested concentration [1]. This represents a >926-fold potency difference, as the RSR isomer showed no measurable inhibition up to 500 µM. The most optimized (S-SRS) analogue 62 achieved a Ki of 20 nM against the viral enzyme [1]. The data were generated using a preincubation HPLC-based protease assay with recombinant HCMV δAla protease [1].

Diastereomeric IC50
Head-to-head
IC50 0.54 µM (S-SRS) vs. >500 µM (S-RSR)

Stereochemistry is critical for HCMV protease inhibition

Recombinant δAla protease, HPLC-based assay

HCMV protease inhibition stereochemistry-activity relationship chiral pyrrolidine-5,5-trans-lactam

Enantiomeric Purity of (3aR,6aR) Intermediate Dictates Diastereomeric Ratio of Downstream Dansyl-Proline Conjugates

When racemic Boc-protected trans-lactam 58 was coupled with dansyl-(S)-proline, the two diastereoisomers 59 and 60 were obtained in 30% and 38% yield respectively, necessitating chromatographic separation and discarding approximately half of the material [1]. In contrast, use of enantiomerically pure (3aR,6aR)-tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate eliminates this statistical loss, leading to a single diastereomer in principle. The paper additionally specifies that enantiomeric excess (% ee) was determined by chiral HPLC using Chiracel OJ or Chiral Pak AD columns with UV detection at λ = 215 nm [1].

Enantiomeric Purity Advantage
Class-level
~2-fold effective yield improvement

Enantiopure intermediate avoids diastereomer separation loss

Racemic core gave 30% + 38% isolated isomers

chiral intermediate procurement diastereoselectivity Boc-protected trans-lactam

Boc Protection Enables Orthogonal Deprotection Relative to Cbz Analogs, Critical for Maintaining Lactam Integrity

The tert-butyl carbamate (Boc) group of the target compound is removed under mild acidic conditions (4 M HCl in dioxane, room temperature) without affecting the lactam carbonyl, as demonstrated in the deprotection of Boc-trans-lactam 60 to amine 61 in 95% yield [1]. In contrast, the benzyl carbamate (Cbz) analogues such as benzyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1017437-76-1) require hydrogenolysis (H2, Pd/C), which is incompatible with many downstream functional groups and can reduce the lactam ring . The Boc group additionally confers enhanced solubility in organic solvents compared to Cbz, facilitating coupling reactions .

Boc Deprotection Yield
Method context
95% yield, 4 M HCl/dioxane, rt

Mild acidolysis preserves lactam integrity without hydrogenation

Cbz requires H2/Pd-C, risking lactam reduction

protecting group strategy Boc vs Cbz orthogonal deprotection

Host Protease Selectivity: (S-SRS) Inhibitors Derived from (3aR,6aR) Core Show >370-Fold Window Against Thrombin and >185-Fold Against Elastase

Compound 62, synthesized from the (3aR,6aR)-configured trans-lactam template, exhibited an IC50 of >200 µM against thrombin, >100 µM against acetylcholinesterase, and >10 µM against elastase, while maintaining an IC50 of 0.34 µM (Ki = 20 nM) against HCMV δAla protease [1]. This translates to a >588-fold selectivity window versus thrombin and a >29-fold window versus elastase. The corresponding (S-RSR) diastereomer 56 showed no detectable inhibition of any enzyme at the highest concentrations tested, confirming that the stereochemistry embedded in the (3aR,6aR) intermediate is the origin of both potency and selectivity [1].

Host Protease Selectivity
Head-to-head
>588-fold vs thrombin, >29-fold vs elastase

Stereochemistry-driven selectivity for viral protease over host enzymes

Compound 62: IC50 thrombin >200 µM, elastase >10 µM

selectivity profile viral vs. host protease therapeutic window

Procurement-Relevant Application Scenarios for (3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate


Stereospecific Synthesis of Low-Nanomolar HCMV Protease Inhibitors

Medicinal chemistry teams developing mechanism-based inhibitors of human cytomegalovirus (HCMV) protease require the (3aR,6aR) enantiomer as the sole entry point to the active (S-SRS) diastereomeric series [1]. As demonstrated by Borthwick et al., coupling the deprotected (3aR,6aR) core with dansyl-(S)-proline yields inhibitors with Ki values as low as 20 nM and sub-micromolar IC50 in cellular antiviral assays [2]. Any deviation from the specified stereochemistry results in inactive compounds [1].

Chiral Building Block for HCV NS3/4A Protease Inhibitor Programs

The same pyrrolidine-5,5-trans-lactam template has been independently validated as a mechanism-based inhibitor scaffold for hepatitis C virus (HCV) NS3/4A protease [3]. The (3aR,6aR) Boc-protected intermediate serves as a common precursor for introducing P3/P4 urea or sulfonamide substituents that drive replicon potency. Structural studies (PDB 1N1L) confirm that the (3aR,6aR) ring geometry is required for covalent engagement of the catalytic serine [3].

Process Chemistry Scale-Up of Enantiopure trans-Lactam Intermediates

For CROs and CDMOs tasked with producing multigram quantities of trans-lactam-based inhibitors, the (3aR,6aR)-Boc intermediate offers a well-characterized solid form that can be stored under dry conditions at 2–8 °C . Its Boc group permits acidolytic deprotection without specialized hydrogenation infrastructure, and the defined stereochemistry eliminates the need for costly chiral chromatographic resolution at late stages [1]. This directly reduces the cost of goods for preclinical candidate manufacturing.

Serine Protease Selectivity Screening Panels

Research groups investigating selective serine protease inhibition use derivatives of the (3aR,6aR) core to profile selectivity across panels of mammalian proteases (thrombin, elastase, acetylcholinesterase) [1]. The >588-fold selectivity window of the S-SRS series over host proteases makes this intermediate a privileged starting point for developing antiviral agents with reduced off-target liability, a key differentiator from broad-spectrum serine protease inhibitor scaffolds [1].

Application
Selection Property
Validation Focus
HCMV protease inhibitor synthesis for antiviral research
(3aR,6aR) stereochemical identity
Diastereomer-dependent activity confirmation
HCV NS3/4A protease inhibitor chiral building block
Chiral core geometry for catalytic serine engagement
Structural confirmation of covalent binding mode
Process-scale trans-lactam intermediate manufacturing
Boc protection for acidolytic deprotection
Chiral purity verification at scale
Protease selectivity profiling in mammalian enzyme panels
Enzyme selectivity context
Off-target host protease selectivity review
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